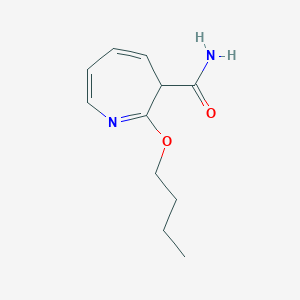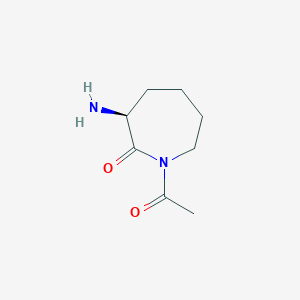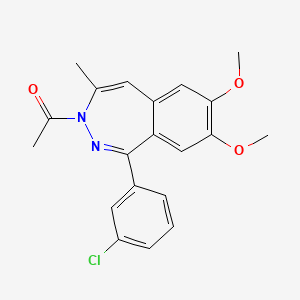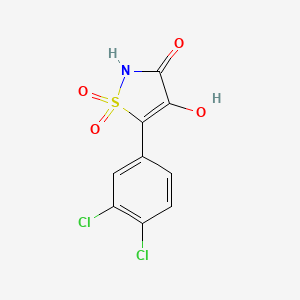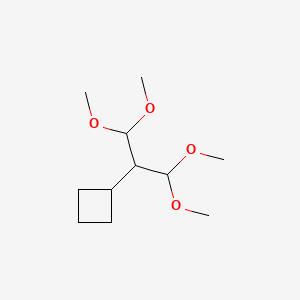![molecular formula C21H14BrNO3 B14374790 4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile CAS No. 90179-01-4](/img/structure/B14374790.png)
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile is an organic compound with the molecular formula C21H14BrNO3. This compound is known for its applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a bromo group, a formyl group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenol with 4-(bromomethyl)phenol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The formyl group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxybenzonitriles.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile involves its interaction with specific molecular targets. The bromo and formyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromo-3-formylphenoxy)benzonitrile: Similar structure but with different substitution patterns.
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile: Contains a hydroxymethyl group instead of a formyl group.
Uniqueness
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
90179-01-4 |
|---|---|
Fórmula molecular |
C21H14BrNO3 |
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
4-[4-[(4-bromo-2-formylphenoxy)methyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C21H14BrNO3/c22-18-5-10-21(17(11-18)13-24)25-14-16-3-8-20(9-4-16)26-19-6-1-15(12-23)2-7-19/h1-11,13H,14H2 |
Clave InChI |
YJQYGYHJRHFWIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)OC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


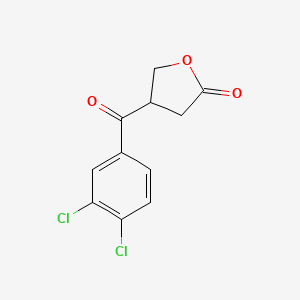
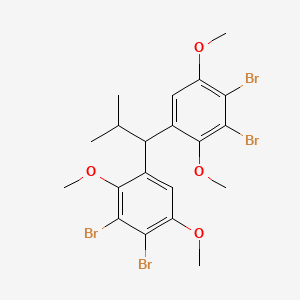
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)

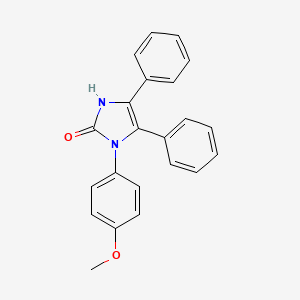

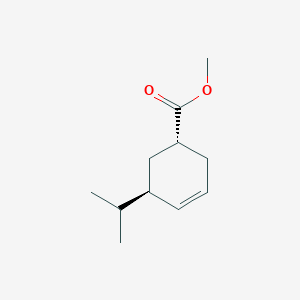
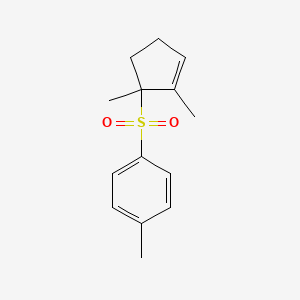
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
